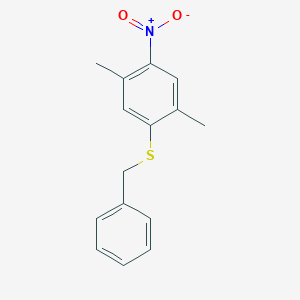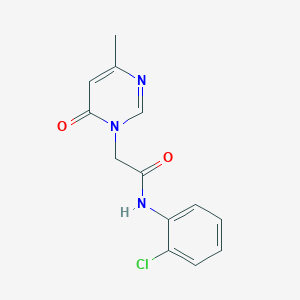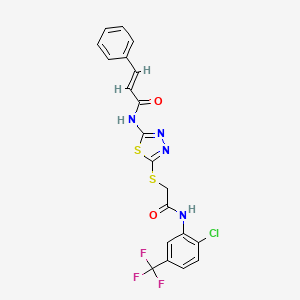![molecular formula C7H10N2O B2471276 O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2243501-39-3](/img/structure/B2471276.png)
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine” is a chemical compound used in scientific research . It has diverse applications, such as in pharmaceutical development and catalysis studies. Its unique structure and properties make it an essential tool for exploring various scientific disciplines.
Synthesis Analysis
The synthesis of O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine can be achieved through various methods. One such method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides . This reaction allows access to O-arylhydroxylamines that would be difficult to prepare .Chemical Reactions Analysis
“O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine” can participate in various chemical reactions. For instance, it can undergo a coupling process of electrodialysis with oxime hydrolysis reaction for the preparation of hydroxylamine sulfate . Additionally, it can serve as a functional precursor to a variety of fused heterocyclic ring systems incorporating N-N, N-O, N-S, or N-N+ moiety .Aplicaciones Científicas De Investigación
Nitrogen Cycle and Environmental Impact
Hydroxylamine is a critical intermediate in the nitrogen cycle, especially in the metabolism of aerobic ammonium oxidizing microorganisms. It plays a significant role in the conversion of ammonium to nitrite, with potential implications for nitrogen losses and greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020). Understanding the pathways and effects of hydroxylamine in these processes can inform environmental management and pollution control strategies.
Biological Activity
Hydroxylamine possesses diverse biological activities, including mutagenic in vitro potential and carcinostatic activity against certain tumors in animals. It also demonstrates the ability to inactivate or inhibit cellular enzymes and some viruses (Gross, 1985). These properties highlight its relevance in pharmacology and toxicology, suggesting areas for further research into its mechanisms and potential therapeutic applications.
Chemical Synthesis and Material Science
The review on quinoline derivatives, which share structural similarities with hydroxylamine derivatives, reveals their significant role as anticorrosive materials. Such compounds exhibit effectiveness against metallic corrosion, highlighting the potential of hydroxylamine derivatives in material science and engineering applications (Verma, Quraishi, & Ebenso, 2020).
Biochemistry and Plant Science
In the context of plant biochemistry, compounds structurally related to hydroxylamines, such as betalains, have been extensively studied for their unique properties and roles in plants. Such research contributes to our understanding of plant metabolism, pigment production, and the potential for application in natural dyes and antioxidants (Khan & Giridhar, 2015).
Antioxidant Activity and Health Benefits
Research on compounds like p-Coumaric acid and its conjugates, which are related to the functional groups of hydroxylamines, indicates the importance of these compounds in biological systems for their antioxidant, anti-cancer, and antimicrobial activities (Pei, Ou, Huang, & Ou, 2016). This suggests potential health benefits and therapeutic applications of hydroxylamine derivatives.
Propiedades
IUPAC Name |
O-[(1S)-1-pyridin-4-ylethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPVEMEDRWBKE-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

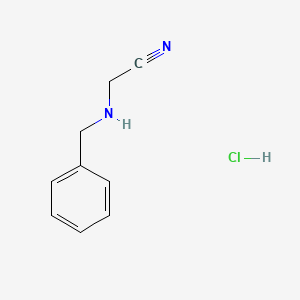
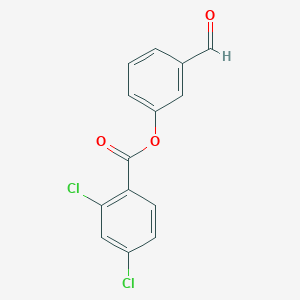
![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
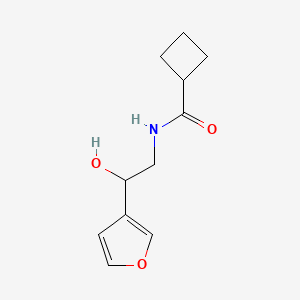
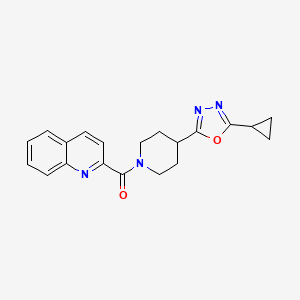
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)
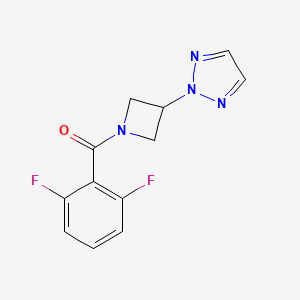
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)


